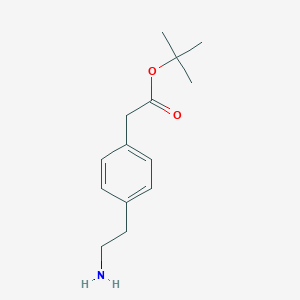

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate” is a chemical compound with the CAS Number: 124499-20-3 . It has a molecular weight of 235.33 and its IUPAC name is tert-butyl [4- (2-aminoethyl)phenyl]acetate . The compound is a light yellow liquid .

Synthesis Analysis

A new synthesis of tert-butyl [ (4 R,6 R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a key intermediate of the synthesis of an effective HMG-CoA reductase inhibitor atorvastatin, is described . The synthesis is based on the Henry reaction of nitromethane and tert-butyl [ (4 R,6 S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl] acetate .

Molecular Structure Analysis

The molecular formula of “tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate” is C14H21NO2 . The InChI code is 1S/C14H21NO2/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10,15H2,1-3H3 . The canonical SMILES is CC©©OC(=O)CC1=CC=C(C=C1)CCN .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate” include a molecular weight of 235.32 g/mol , a topological polar surface area of 52.3 Ų , and a complexity of 237 . The compound has a rotatable bond count of 6 , a hydrogen bond donor count of 1 , and a hydrogen bond acceptor count of 3 . It is a light yellow liquid .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Synthesis of Spirocyclic Indoline Lactone : tert-Butyl [2-(benzylideneamino)phenyl]acetate is used in the synthesis of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester, leading to spirocyclic lactones (Hodges et al., 2004).

Preparation of β-Alanine Derivatives : The compound is involved in the enantioselective synthesis of β-analogues of aromatic amino acids, highlighting its role in the creation of novel organic compounds (Arvanitis et al., 1998).

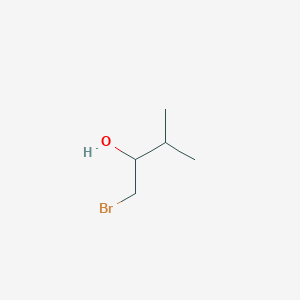

Development of Antimicrobial Agents : Research shows the use of tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate, a similar compound, in synthesizing new azetidines with potential antimicrobial properties (Doraswamy & Ramana, 2013).

Key Intermediate in Atorvastatin Synthesis : A study describes the synthesis of a key intermediate in the production of the HMG-CoA reductase inhibitor atorvastatin, highlighting the compound's importance in pharmaceutical synthesis (Rádl, 2003).

Synthesis of Rare-Earth Metal Compounds : Used in the preparation of Schiff-base proligands, this compound plays a role in synthesizing tetra- and pentanuclear compounds of rare-earth metals, contributing to advancements in inorganic chemistry (Yadav et al., 2015).

Alkylation of Acetates : Its utility extends to the alkylation of acetates, demonstrating its versatility in organic synthesis and potential industrial applications (Iuchi, Obora & Ishii, 2010).

Applications in Analytical Chemistry and Drug Synthesis

Gas Chromatographic Profiling : The tert-butyldimethylsilyl derivative of tert-butyl 2-(4-(2-aminoethyl)phenyl)acetate can be used in capillary gas chromatography for the quantitative determination of certain metabolites, useful in clinical chemistry (Muskiet et al., 1981).

Structural Analysis via Electron Diffraction : Used in the study of molecular structures, the compound assists in understanding the effects of inductive and steric factors on molecular configurations (Takeuchi et al., 1994).

Synthesis of Atorvastatin Lactone : It plays a critical role in the concise synthesis of atorvastatin lactone, a significant step in producing atorvastatin calcium, a widely used cholesterol-lowering drug (Estévez, Villacampa & Menéndez, 2014).

Selective Removal of Protecting Groups : In peptide synthesis, the compound's derivatives are used for the selective removal of tert-butyl carbamates, esters, and ethers, demonstrating its importance in synthetic chemistry (Bodanszky & Bodanszky, 2009).

X-ray Structural Analysis : The compound aids in the structural analysis of new triazolyl-indole derivatives, providing insights into the molecular interactions and properties of these novel compounds (Boraei et al., 2021).

Mecanismo De Acción

Target of Action

This compound is a type of aromatic compound , which are known to interact with a variety of biological targets, including enzymes and receptors

Action Environment

The action, efficacy, and stability of “tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate” can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific cellular or tissue environment . .

Propiedades

IUPAC Name |

tert-butyl 2-[4-(2-aminoethyl)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJIKWRJLCDJQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563906 |

Source

|

| Record name | tert-Butyl [4-(2-aminoethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate | |

CAS RN |

124499-20-3 |

Source

|

| Record name | tert-Butyl [4-(2-aminoethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)

![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)

![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)

![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)